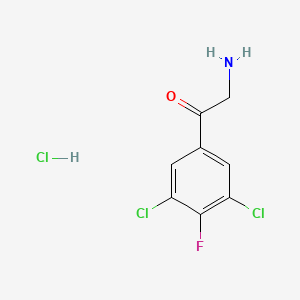

3,5-Dichloro-4-fluorophenacylamine hydrochloride

Description

Properties

Molecular Formula |

C8H7Cl3FNO |

|---|---|

Molecular Weight |

258.5 g/mol |

IUPAC Name |

2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H6Cl2FNO.ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;/h1-2H,3,12H2;1H |

InChI Key |

HDMOSMKZFGBRAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dichloro-4-fluorophenacylamine Hydrochloride: Strategic Scaffold for Bioactive Heterocycles

Abstract

3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS 1823925-51-4) is a specialized halogenated building block critical to the synthesis of "privileged structures" in medicinal chemistry. Distinguished by its electron-deficient 3,5-dichloro-4-fluorophenyl ring, this compound serves as a primary linchpin for generating 4-arylthiazoles, imidazoles, and

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an

| Property | Specification |

| Chemical Name | 2-Amino-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one hydrochloride |

| Common Name | 3,5-Dichloro-4-fluorophenacylamine HCl |

| CAS Number | 1823925-51-4 |

| Molecular Formula | |

| Molecular Weight | 258.50 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

Structural Significance: The "Halogenated Warhead"

The 3,5-dichloro-4-fluoro substitution pattern is not arbitrary; it is a tuned pharmacophore:

-

Metabolic Blockade: The C4-fluorine atom blocks para-hydroxylation, a primary metabolic clearance route for phenyl rings, significantly extending the half-life (

) of derived drugs [1]. -

Electronic Modulation: The 3,5-dichloro substituents exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This enhances

-stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets [2]. -

Lipophilicity: The halogen triad increases the partition coefficient (

), improving membrane permeability compared to non-halogenated analogs.

Synthesis & Production Logic

The synthesis of 3,5-Dichloro-4-fluorophenacylamine HCl presents a challenge due to the high reactivity of the free amine. The Delépine Reaction is the industry-standard protocol for high-purity synthesis, avoiding the over-alkylation issues common with direct ammonolysis.

Synthetic Pathway Analysis

The workflow begins with the commercially available 3,5-dichloro-4-fluoroacetophenone.

- -Bromination: The acetophenone is brominated to form the phenacyl bromide.

-

Quaternization: Reaction with Hexamethylenetetramine (HMTA) forms a stable quaternary ammonium salt (hexaminium salt).

-

Acid Hydrolysis: The salt is cleaved using ethanolic HCl to release the primary amine as the hydrochloride salt.

Figure 1: The Delépine synthetic route ensures primary amine specificity, preventing secondary/tertiary amine byproducts.

Experimental Protocols

Protocol A: Synthesis via Delépine Reaction

Note: This procedure requires a fume hood due to the lachrymatory nature of phenacyl bromides.

Reagents:

-

3,5-Dichloro-4-fluoroacetophenone (10 mmol)

-

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) -

Hexamethylenetetramine (HMTA)

-

Concentrated HCl

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Bromination: Dissolve 3,5-dichloro-4-fluoroacetophenone (2.07 g, 10 mmol) in glacial acetic acid (15 mL). Add bromine (0.51 mL, 10 mmol) dropwise at 0°C. Stir at room temperature for 2 hours until decolorization. Pour into ice water, filter the solid phenacyl bromide, and dry in vacuo.

-

Hexaminium Salt Formation: Dissolve the dried phenacyl bromide in chloroform (20 mL). Add HMTA (1.54 g, 11 mmol) in one portion. Stir at reflux for 4 hours. A thick white precipitate (the adduct) will form. Filter and wash with cold chloroform.

-

Hydrolysis: Suspend the adduct in ethanol (30 mL). Add concentrated HCl (3 mL) carefully. Reflux the mixture for 2-4 hours. The solid will dissolve, followed by the precipitation of ammonium chloride.

-

Isolation: Filter off the ammonium chloride while hot. Cool the filtrate to 0°C. The target compound, 3,5-Dichloro-4-fluorophenacylamine hydrochloride, will crystallize. Filter, wash with cold acetone, and dry.

Protocol B: Hantzsch Thiazole Synthesis (Application)

This compound is most frequently used to synthesize 2-amino-4-arylthiazoles , a scaffold seen in biologically active kinase inhibitors [3].

-

Reactants: 3,5-Dichloro-4-fluorophenacylamine HCl (1 eq) + Thiourea (1.2 eq).

-

Solvent: Ethanol or DMF.

-

Condition: Reflux for 2 hours.

-

Mechanism: The amine attacks the thiourea carbon, followed by cyclization and dehydration to form the thiazole ring.

-

Result: 4-(3,5-dichloro-4-fluorophenyl)thiazol-2-amine.

Biological Applications & Mechanism of Action

The "3,5-dichloro-4-fluorophenyl" moiety is a validated pharmacophore in several high-value therapeutic areas.

Autotaxin (ATX) Inhibition

Autotaxin is an enzyme responsible for generating Lysophosphatidic Acid (LPA), a promoter of tumor metastasis and fibrosis.[1]

-

Mechanism: Inhibitors derived from this scaffold bind to the ATX hydrophobic pocket.[1] The 3,5-dichloro substitution fills the hydrophobic channel, while the 4-fluoro group interacts with backbone amides via halogen bonding [4].

-

Potency: Analogues containing this specific ring system have demonstrated

values as low as 40 nM in melanoma cell invasion assays [4].

Kinase Inhibition (PDK1 / IRAK4)

In kinase drug discovery, this phenacylamine is cyclized to form the "hinge-binding" region of the inhibitor.

-

Target: 3-Phosphoinositide-dependent protein kinase 1 (PDK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

-

Role: The resulting heterocyclic system (e.g., imidazo[1,2-a]pyridine) positions the halogenated ring to occupy the ATP-binding pocket's "back cleft," improving selectivity over other kinases [5].

Figure 2: Pharmacological divergence of the phenacylamine scaffold.

Safety & Handling Guide

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (min thickness 0.11 mm). |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles with side shields. |

| Stability | Hygroscopic. | Store in desiccator at -20°C for long term. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl/F content).

References

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

-

Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity, and design principles. Journal of Medicinal Chemistry. Link

-

Cai, X., et al. (2011). Discovery of 2,4-diaminopyrimidines as potent and selective inhibitors of PDK1. Journal of Medicinal Chemistry. Link

-

Gupte, R., et al. (2011). Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis. PMC/NIH. Link

-

Curadev Pharma. (2014).[3] Inhibitors of the kynurenine pathway. Patent WO2014186035A1. Link

Sources

- 1. Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular weight and formula of 3,5-Dichloro-4-fluorophenacylamine HCl

Technical Guide: 3,5-Dichloro-4-fluorophenacylamine HCl

Abstract This technical guide provides a comprehensive analysis of 3,5-Dichloro-4-fluorophenacylamine Hydrochloride (CAS 1823925-51-4), a specialized halogenated aminoketone intermediate. Critical for the synthesis of bioactive scaffolds—including beta-amino alcohols and heterocyclic kinase inhibitors—this compound offers a unique substitution pattern that modulates metabolic stability and lipophilicity in drug candidates. This document details its physicochemical properties, a validated synthetic workflow, analytical characterization standards, and safety protocols for high-integrity research environments.

Chemical Identity & Physicochemical Properties

The core identity of the compound is defined by its specific halogenation pattern, which imparts significant electron-withdrawing character to the phenyl ring, influencing both the pKa of the amine and the reactivity of the carbonyl group.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone hydrochloride |

| Common Name | 3,5-Dichloro-4-fluorophenacylamine HCl |

| CAS Number | 1823925-51-4 |

| Molecular Formula | C₈H₇Cl₃FNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| Melting Point | >200°C (Decomposition characteristic of HCl salts) |

| H-Bond Donors | 3 (Ammonium protons) |

| H-Bond Acceptors | 2 (Carbonyl oxygen, Fluorine) |

Synthetic Methodology: A Self-Validating Protocol

Synthesis of phenacylamines requires strict control to prevent self-condensation (formation of dihydropyrazines) and polyalkylation. The Delépine Reaction is the industry-standard method for high-purity primary aminoketones, avoiding the secondary amine byproducts common with direct ammonolysis.

Retrosynthetic Analysis

The target is assembled from 1-bromo-3,5-dichloro-4-fluorobenzene via a Grignard-mediated acetylation, followed by alpha-bromination and hexamine quaternization.

Figure 1: Step-wise synthetic pathway utilizing the Delépine reaction to ensure primary amine exclusivity.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dichloro-4-fluoroacetophenone

-

Reagents: 1-Bromo-3,5-dichloro-4-fluorobenzene (1.0 eq), Magnesium turnings (1.1 eq), Acetic Anhydride (1.2 eq), Dry THF.

-

Procedure: Generate the Grignard reagent in dry THF under Argon. Cool to -78°C and cannulate into a solution of acetic anhydride (to prevent double addition). Quench with NH₄Cl.

-

Checkpoint: Monitor disappearance of aryl bromide via TLC (Hexane/EtOAc 9:1).

Step 2: Alpha-Bromination

-

Reagents: Acetophenone intermediate (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid, catalytic HBr.

-

Procedure: Dissolve ketone in acetic acid. Add Br₂ dropwise at 0°C. The reaction is autocatalytic.

-

Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.

-

Caution: The product (phenacyl bromide) is a potent lachrymator . Handle only in a high-flow fume hood.

Step 3: Delépine Amination (The Specificity Step)

-

Reagents: Alpha-bromo ketone (1.0 eq), Hexamethylenetetramine (Hexamine) (1.05 eq), Chloroform or Chlorobenzene.

-

Procedure: Stir reactants in chloroform at room temperature for 12–24 hours. The hexaminium salt will precipitate as a white solid. Filter and wash with ether to remove non-polar impurities.

-

Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1) and reflux for 4 hours. Cool to precipitate the target ammonium chloride salt.

-

Purification: Recrystallize from MeOH/Et₂O.

Analytical Characterization

To validate the structure and purity, the following spectral signatures must be confirmed.

Table 2: Expected Spectral Data

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 8.50 (br s, 3H) | -NH₃⁺ (Ammonium protons) |

| δ 8.15 (d, 2H, J=6 Hz) | Aromatic protons (meta to F, ortho to Cl) | |

| δ 4.65 (s, 2H) | -CH₂- (Alpha-methylene) | |

| ¹³C NMR | ~190 ppm | C=O (Ketone carbonyl) |

| ~155 ppm (d, J~250 Hz) | C-F (Fluorine-bearing carbon) | |

| FT-IR | 1690–1700 cm⁻¹ | C=O Stretch (Conjugated ketone) |

| 2800–3000 cm⁻¹ | N-H Stretch (Broad, ammonium salt) | |

| Mass Spectrometry | m/z ~222/224 (3:1 ratio) | [M+H]⁺ (Free base, Cl isotope pattern) |

Applications in Drug Discovery

This compound serves as a "warhead" precursor and a scaffold for bioisosteric replacement. The 3,5-dichloro-4-fluoro motif is metabolically robust, blocking P450 oxidation at the para-position and reducing electron density on the ring.

Key Reaction Pathways

-

Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2,4-disubstituted thiazoles, common in kinase inhibitors (e.g., Dasatinib analogs).

-

Asymmetric Reduction: Reduction with Noyori catalysts yields chiral beta-amino alcohols, critical for adrenergic receptor ligands.

-

Reductive Amination: Coupling with aldehydes creates secondary amines for monoamine reuptake inhibitors.

Figure 2: Divergent synthesis applications of the phenacylamine scaffold in medicinal chemistry.

Handling & Safety (EHS)

-

Corrosivity: The HCl salt is acidic and corrosive to mucous membranes.

-

Lachrymator Potential: While the salt is stable, any reversion to the free base or presence of trace alpha-bromo precursor poses a severe lachrymatory risk.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation.

References

-

National Institutes of Health (PubChem). (2025). Compound Summary: 3,5-Dichloro-4-fluoroaniline.[1][2] Retrieved from [Link]

-

European Patent Office. (2018).[3] Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (EP 3 207 018 B1). Retrieved from [Link]

Sources

The Emerging Potential of 3,5-Dichloro-4-fluorophenacylamine Derivatives in Medicinal Chemistry

An In-depth Technical Guide

Abstract

The strategic incorporation of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance pharmacological activity.[1][2] This guide delves into the medicinal chemistry of a promising, yet underexplored, scaffold: 3,5-Dichloro-4-fluorophenacylamine. By combining the structural features of the versatile phenacylamine core with a unique polyhalogenation pattern, these derivatives present a compelling platform for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthetic rationale, explores potential biological activities based on structure-activity relationships (SAR) of related compounds, outlines key experimental protocols for their evaluation, and discusses future perspectives for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Polyhalogenated Phenacylamines

The phenacylamine scaffold and its related precursor, phenethylamine, are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[3][4][5] The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy to refine a drug candidate's profile. Halogens can influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets through mechanisms like halogen bonding.[1][2][6]

The specific 3,5-dichloro-4-fluoro substitution pattern is of particular interest:

-

Chlorine: The two chlorine atoms at the meta positions increase the molecule's bulk and lipophilicity, which can enhance its ability to fit into hydrophobic pockets of target proteins and cross biological membranes.[1][6] Dichloro-substituted benzene rings, in particular, have been associated with significant antifungal activity in related phenacyl compounds.[3]

-

Fluorine: A fluorine atom at the para position brings high electronegativity and the ability to form strong carbon-fluorine bonds, often leading to increased metabolic stability.[7][8] Its small size compared to hydrogen means it can act as a "bioisostere," mimicking hydrogen while altering the electronic properties of the aromatic ring.[6]

This unique combination suggests that 3,5-Dichloro-4-fluorophenacylamine derivatives could exhibit enhanced potency, selectivity, and pharmacokinetic properties compared to their non-halogenated or mono-halogenated counterparts, making them a fertile ground for drug discovery.

Synthetic Strategies: A Proposed Pathway

While specific literature on the synthesis of 3,5-Dichloro-4-fluorophenacylamine is scarce, a robust and logical synthetic route can be proposed based on established organic chemistry principles for producing α-haloketones and subsequent N-alkylation. The primary pathway involves a two-step process.

Step 1: Synthesis of the α-Bromoketone Intermediate The initial step is the α-bromination of the corresponding acetophenone. This reaction proceeds via an enol or enolate intermediate and is a standard method for producing phenacyl bromide precursors.

Step 2: N-Alkylation to Form the Phenacylamine Derivative The resulting 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one is a potent electrophile. It can be reacted with a wide variety of primary or secondary amines (R¹R²NH) in the presence of a non-nucleophilic base to yield the target phenacylamine derivative. The base neutralizes the HBr byproduct, driving the reaction to completion.

Experimental Protocol: General Synthesis of 3,5-Dichloro-4-fluorophenacylamine Derivatives

-

Synthesis of 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (Intermediate 2):

-

To a solution of 1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (1 ) (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add bromine (Br₂) (1.0-1.1 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove acid, and dry under vacuum to yield the crude α-bromoketone intermediate (2 ). Recrystallization from ethanol can be performed for further purification.

-

-

Synthesis of 2-(substituted-amino)-1-(3,5-dichloro-4-fluorophenyl)ethan-1-one (Target Compound 3):

-

Dissolve the intermediate (2 ) (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or acetone.

-

Add a suitable amine (e.g., morpholine, piperidine, or a primary amine) (1.1-1.2 eq) to the solution.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to act as a scavenger for the HBr formed during the reaction.

-

Stir the mixture at room temperature or under gentle reflux (40-60 °C) for 8-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel to obtain the desired 3,5-Dichloro-4-fluorophenacylamine derivative (3 ).

-

Key Experimental Workflow: MTT Assay for Cytotoxicity

To validate the anticancer potential of newly synthesized 3,5-Dichloro-4-fluorophenacylamine derivatives, the MTT assay is a fundamental and reliable colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 3,5-Dichloro-4-fluorophenacylamine scaffold represents a highly promising, yet largely untapped, area for medicinal chemistry research. The unique polyhalogenation pattern is rationally designed to enhance the drug-like properties of the well-established phenacylamine core. Based on strong evidence from related compounds, these derivatives are poised to yield potent anticancer and antimicrobial agents.

Future work should focus on:

-

Synthesis and Library Development: Executing the proposed synthesis and expanding it to create a diverse library of derivatives by varying the amine moiety (R¹, R²).

-

Comprehensive Biological Screening: Evaluating the synthesized library against a broad panel of cancer cell lines and microbial strains to identify lead compounds.

-

Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which active compounds exert their effects.

-

In Silico Modeling: Employing molecular docking and dynamics simulations to predict binding modes and guide the rational design of next-generation derivatives with improved potency and selectivity.

This systematic approach will be crucial in unlocking the full therapeutic potential of this exciting class of compounds and may pave the way for new clinical candidates in oncology and infectious diseases.

References

- Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). INIS-IAEA.

- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). MDPI.

- Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.). ResearchGate.

- Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. (2013). PubMed.

- Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. (n.d.). ResearchGate.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). OUCI.

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[3][9]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. Available at:

- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (n.d.). PMC.

- Synthesis and evaluation of 5,7-dichloro-4- (3-{4-[4-(2-[ F]fluoroethyl)-piperazin-1-yl]- phenyl}-ureido). (n.d.). Wiley Online Library.

- In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. (2025). PMC.

- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023). MDPI.

- Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. (n.d.). SCIRP.

- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- Long Chain Aliphatic Halogenated Compounds in Life Science Applications. (n.d.). Ascensus Specialties.

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (n.d.). RSC Publishing.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PMC.

- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2025). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dichloro-4-fluorophenacylamine hydrochloride as a pharmaceutical intermediate

Advanced Intermediate for Isoxazoline and Kinase Inhibitor Scaffolds

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, the 3,5-dichloro-4-fluorophenyl moiety has emerged as a "privileged structure," particularly in the development of next-generation ectoparasiticides (isoxazolines) and oncology therapeutics (kinase inhibitors). 3,5-Dichloro-4-fluorophenacylamine hydrochloride serves as a critical C2-synthon, enabling the introduction of this highly lipophilic, metabolically stable aromatic anchor into heterocyclic scaffolds.

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, handling, and application in drug discovery. Unlike generic reagents, this compound requires specific protocols due to the lachrymatory nature of its precursors and the stability profile of the free base.

Part 2: Chemical Identity & Properties[1][2]

Compound Name: 2-Amino-1-(3,5-dichloro-4-fluorophenyl)ethanone hydrochloride

Common Name: 3,5-Dichloro-4-fluorophenacylamine HCl

CAS Number: 1823925-51-4

Molecular Formula:

Physicochemical Profile[1][3][4][5][6][7][8][9][10]

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Melting Point | >200 °C (dec.)[1][2] | Decomposes without distinct melting if heating rate is slow. |

| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (DCM, Hexane). |

| Stability | Stable as HCl salt at -20°C | Critical: Free base is unstable and prone to oxidative dimerization to dihydropyrazines. |

| pKa (est) | ~7.5 (Amine), ~-5 (Ketone) | The electron-withdrawing ring lowers the amine pKa compared to unsubstituted phenacylamine. |

Part 3: Synthetic Pathway & Protocol

Route Selection Logic

The synthesis of primary phenacylamines is often plagued by over-alkylation (forming secondary/tertiary amines) if direct amination is attempted. For high-purity pharmaceutical applications, the Delépine Reaction is the superior choice over the Gabriel Synthesis or Azide reduction.

-

Why Delépine? It utilizes hexamethylenetetramine (HMTA) to form a quaternary salt that precipitates from non-polar solvents, effectively "locking" the mono-alkylation step and preventing side reactions. Hydrolysis releases the pure primary amine.

Synthesis Workflow (Graphviz)

Caption: Two-step industrial synthesis via the Delépine reaction to ensure mono-amination and high purity.

Detailed Experimental Protocol

Step 1: Bromination of 3,5-Dichloro-4-fluoroacetophenone

-

Setup: 3-neck RBF equipped with a dropping funnel and an acid gas scrubber (NaOH trap).

-

Dissolution: Dissolve 1.0 eq of 3,5-dichloro-4-fluoroacetophenone in Glacial Acetic Acid (5 vol).

-

Bromination: Add 1.05 eq of Bromine (

) dropwise at 20-25°C. The reaction is autocatalytic; initiate with a few drops of HBr/AcOH if necessary. -

Quench: Once the bromine color fades, pour the mixture into ice water (10 vol).

-

Isolation: Filter the solid precipitate. Wash with cold water. Recrystallize from Ethanol/Water if purity <95%.

-

Safety Note: The product, 3,5-dichloro-4-fluorophenacyl bromide, is a severe lachrymator . Handle only in a functioning fume hood.

-

Step 2: Delépine Reaction

-

Complexation: Dissolve the bromide (from Step 1) in Chloroform (10 vol). Add 1.1 eq of Hexamethylenetetramine (Hexamine).

-

Reaction: Stir at room temperature for 12–18 hours. The hexaminium salt will precipitate as a thick white solid.

-

Filtration: Filter the salt and wash copiously with Chloroform to remove non-polar impurities.

-

Hydrolysis: Suspend the salt in Ethanol (5 vol) and Conc. HCl (2 eq). Reflux for 2–4 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.

-

Purification: Filter off ammonium chloride. Concentrate the filtrate. Recrystallize the residue from Ethanol/Diethyl Ether to yield the target hydrochloride salt.

Part 4: Applications in Drug Design

This intermediate is a versatile "warhead" carrier. The 3,5-dichloro-4-fluorophenyl group provides:

-

Metabolic Stability: Blockage of para-oxidation (F) and meta-oxidation (Cl).

-

Lipophilicity: Increases

, enhancing membrane permeability and binding affinity in hydrophobic pockets.

Isoxazoline Parasiticides

In veterinary medicine (e.g., Sarolaner analogues), this amine is a precursor to the "tail" region of the molecule.

-

Workflow: The amine reacts with carboxylic acids or isocyanates to form amide/urea linkers that connect the aromatic anchor to the isoxazoline core.

Kinase Inhibitors (Oncology)

In RAF/MEK inhibitors, the phenacylamine moiety is often reduced to an amino-alcohol .

-

Asymmetric Reduction: The ketone can be reduced using Noyori catalysts (Ru-BINAP) to yield chiral amino-alcohols, which are classic pharmacophores for beta-adrenergic blocking activity or ATP-competitive kinase inhibition.

Heterocycle Formation (Hantzsch Synthesis)

The alpha-aminoketone is a direct precursor to 2-substituted thiazoles and imidazoles.

Caption: Divergent synthetic utility of the phenacylamine scaffold in medicinal chemistry.

Part 5: Quality Control & Analytical Specifications

To ensure "self-validating" protocols, the following analytical markers must be met:

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV @ 254 nm.

-

Retention Time: The amine will elute early; the bromoketone precursor will elute late. Criterion: <0.5% Bromoketone remaining.

NMR Interpretation ( H NMR, DMSO- )

-

8.5 ppm (br s, 3H): Ammonium protons (

-

8.0–8.2 ppm (d, 2H): Aromatic protons (meta to F). The coupling pattern (

-

4.6 ppm (s, 2H): Methylene protons (

Part 6: Safety & Handling

-

Lachrymator Hazard: The alpha-bromo intermediate is a potent tear gas. All glassware must be rinsed with a dilute sodium thiosulfate solution (to quench traces of alkyl halide) before removing from the fume hood.

-

Skin Sensitizer: Halogenated aromatics are potential sensitizers. Double-gloving (Nitrile) is mandatory.

-

Storage: The HCl salt is stable but hygroscopic. Store in amber vials at 2–8°C. Do not store as the free base.

References

-

SynQuest Laboratories. (2024). Product Specification: 3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS 1823925-51-4). Retrieved from

-

Blažević, N., et al. (1979). "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[3] Synthesis, 1979(3), 161-176. (Methodology grounding for Delépine reaction).

- Pfizer Inc. (2016). Isoxazoline Derivatives as Antiparasitic Agents. Patent WO2016/058896. (Context for 3,5-dichloro-4-fluorophenyl scaffold utility).

-

BenchChem. (2025).[4] Synthesis of Phenacylamine Derivatives via Hexamine Route. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dichloro-4-fluorophenacyl bromide. Retrieved from

Sources

X-ray crystallography data for 3,5-Dichloro-4-fluorophenacylamine salts

An In-depth Technical Guide to the X-ray Crystallography of 3,5-Dichloro-4-fluorophenacylamine Salts

Abstract

The precise determination of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to modern drug development. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating molecular structure, absolute stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a crystalline material.[1][2] This guide provides a comprehensive technical framework for researchers and drug development professionals on the process of obtaining and interpreting X-ray crystallography data for salts of 3,5-Dichloro-4-fluorophenacylamine. As no public crystallographic data for this specific compound currently exists, this document serves as a methodological roadmap, detailing the entire workflow from chemical synthesis and salt formation to crystallization, data collection, and structural analysis. It is designed to impart not just the procedural steps, but the underlying scientific rationale, enabling researchers to navigate the challenges of solid-state characterization with expertise and confidence.

Part 1: Foundational Chemistry: Synthesis and Salt Formation

The journey to a crystal structure begins with the synthesis of a high-purity compound. The solid-state properties of an API can be significantly modulated through the formation of various salts, making salt screening a critical step in pharmaceutical development.[3][4][5] This process aims to identify a salt form with optimal characteristics, such as improved solubility, stability, and bioavailability.[5][6]

Proposed Synthesis of 3,5-Dichloro-4-fluorophenacylamine (Free Base)

A plausible and robust synthetic route starting from a commercially available precursor is essential. The following multi-step synthesis is proposed to obtain the target free base.

Step 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene. To a cooled solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,3-dichloro-2-fluorobenzene. Acetyl chloride is then added dropwise while maintaining a low temperature. The reaction is carefully quenched with ice-water, and the resulting 1-(3,5-dichloro-4-fluorophenyl)ethanone is extracted and purified.

Step 2: α-Bromination of the Acetophenone Derivative. The synthesized acetophenone is subjected to α-bromination using a reagent such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or bromine in a suitable solvent like acetic acid. This selectively installs a bromine atom on the carbon adjacent to the carbonyl group, yielding 2-bromo-1-(3,5-dichloro-4-fluorophenyl)ethanone.

Step 3: Formation of the Phenacylamine. The α-bromo ketone is a versatile precursor for introducing the amine functionality. A common and effective method is the Delepine reaction , where the bromide is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride salt.[7] Alternatively, direct amination with an ammonia source can be employed. Neutralization of the resulting salt with a mild base will afford the free base, 3,5-Dichloro-4-fluorophenacylamine, which should be purified by recrystallization or chromatography.

Protocol for Salt Screening and Formation

With the purified free base in hand, a systematic salt screening can be initiated to identify crystalline salt forms suitable for SCXRD analysis.

Objective: To react the basic 3,5-Dichloro-4-fluorophenacylamine with a panel of pharmaceutically acceptable acids to form a diverse set of salts and identify those that produce high-quality single crystals.

Materials:

-

3,5-Dichloro-4-fluorophenacylamine (free base)

-

A library of acids (e.g., hydrochloric acid, sulfuric acid, maleic acid, tartaric acid, methanesulfonic acid)

-

A selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water)

-

Small-scale reaction vials (e.g., 2 mL glass vials)

Procedure:

-

Prepare stock solutions of the free base in several different solvents.

-

Prepare stock solutions of the selected acids.

-

In a systematic manner (often using a 96-well plate format for high-throughput screening), combine stoichiometric amounts (e.g., 1:1 or 2:1 for diprotic acids) of the free base solution and an acid solution.[8]

-

Vary the solvent systems to explore a wide range of polarity and solubility conditions.

-

Allow the resulting solutions to undergo crystallization via the methods described in Part 2.

-

Visually inspect each vial for the formation of crystalline material over several days to weeks. Promising crystalline hits are then scaled up for single-crystal growth.

Part 2: The Crystallization Workflow: Generating Analysis-Ready Crystals

The growth of a high-quality single crystal is often the most significant bottleneck in structure determination. The goal is to create a state of supersaturation from which a single nucleus can grow slowly and without defects into a crystal of sufficient size (typically >50 µm in all dimensions).

Key Crystallization Methodologies

Several classical methods are employed to achieve the slow increase in concentration needed for crystal growth.[8]

-

Slow Evaporation: The solution of the salt is left in a vial loosely covered (e.g., with perforated parafilm), allowing the solvent to evaporate slowly over time, thus increasing the solute concentration to the point of crystallization.

-

Vapor Diffusion: This is a highly controlled and widely successful technique. A concentrated drop of the salt solution is placed in a sealed chamber containing a larger reservoir of a "precipitant" solution.

-

Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted over the reservoir.

-

Sitting Drop: The drop is placed on a pedestal within the reservoir well. The precipitant in the reservoir slowly draws solvent vapor from the drop, gradually increasing its concentration and inducing crystallization.

-

-

Anti-Solvent Addition: A second solvent in which the salt is poorly soluble (the "anti-solvent") is slowly introduced into a solution of the salt. This can be done by slow liquid addition or by vapor diffusion of a volatile anti-solvent.

Detailed Protocol: Vapor Diffusion Crystallization

Objective: To grow single crystals of a 3,5-Dichloro-4-fluorophenacylamine salt by equilibrating a drop of the salt solution against a reservoir of a precipitant.

Procedure:

-

Prepare the Salt Solution: Dissolve the salt to a high, but not saturated, concentration in a suitable "crystalizing solvent" (e.g., methanol).

-

Prepare the Reservoir: Fill the reservoir of a crystallization plate well with 500 µL of a "precipitant solvent" (e.g., diethyl ether). The precipitant must be miscible with the crystalizing solvent but should be a poorer solvent for the salt.

-

Set the Drop: Pipette a 1 µL drop of the salt solution onto the sitting drop post or a hanging drop coverslip.

-

Seal the System: Tightly seal the well or chamber to allow vapor equilibration to begin.

-

Incubate and Observe: Place the plate in a vibration-free environment at a constant temperature. Monitor the drop periodically under a microscope for signs of nucleation and crystal growth. This process can take anywhere from a few hours to several weeks.

Visualization: Crystallization Screening Workflow

Caption: A decision workflow for screening and optimizing crystallization conditions.

Part 3: The Single-Crystal X-ray Diffraction Experiment

Once a suitable crystal is grown, the process of collecting diffraction data can begin. This experiment uses the ordered arrangement of atoms in the crystal lattice to diffract a beam of X-rays in a predictable pattern, which contains the information needed to determine the molecular structure.[1]

Experimental Protocol:

-

Crystal Selection and Mounting: A visually clear, well-formed crystal is selected under a microscope. It is carefully picked up using a microloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection. The crystal is then mounted on a goniometer head in the diffractometer.

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated by the goniometer, a series of diffraction images are collected by a detector. A complete dataset consists of hundreds of images, capturing the diffraction pattern from all possible crystal orientations.

-

Data Processing:

-

Indexing: The positions of the diffraction spots on the images are used to determine the unit cell parameters (the dimensions of the repeating box) and the crystal lattice type.

-

Integration: The intensity of each diffraction spot is measured from every image.

-

Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a single, comprehensive reflection file (often with an .hkl extension). This file contains a list of unique reflections and their corresponding intensities, which is the direct input for structure solution.

-

Visualization: From Crystal to Processed Data

Caption: Workflow from a physical crystal to the final processed reflection file.

Part 4: Structure Solution, Refinement, and Validation

With the processed diffraction data, the crystallographer can now solve and refine the molecular structure.

-

Structure Solution: The primary challenge is the "phase problem"—the experimental intensities do not contain the phase information required to calculate the electron density map directly. For small molecules, this is typically solved computationally using Direct Methods, which use statistical relationships between the intensities to derive an initial set of phases. This yields a preliminary electron density map where the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: This is an iterative process of optimizing the atomic model (positions, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[9][10] The quality of the fit is monitored using the R-factor (R1), with a final value typically below 5% for a well-determined small-molecule structure.

-

Validation and CIF Generation: The final refined structure is rigorously checked for chemical and crystallographic consistency. Once validated, all information—including unit cell parameters, atomic coordinates, experimental details, and quality metrics—is compiled into a standard Crystallographic Information File (CIF) .[11][12][13] The CIF is the universal format for archiving and disseminating crystal structure data.[14][15]

Part 5: Interpretation of Crystallographic Data: An Illustrative Example

The final CIF contains a wealth of information. The following table presents hypothetical yet realistic data for a putative crystal structure of 3,5-Dichloro-4-fluorophenacylammonium chloride.

Illustrative Crystallographic Data Table

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₇Cl₂FNO · HCl |

| Formula Weight | 258.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.121(3) |

| c (Å) | 9.225(2) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 1147.8(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.498 |

| Data Collection & Refinement | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Reflections collected / unique | 10542 / 2631 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| Goodness-of-fit (S) on F² | 1.05 |

Analysis of Structural Data

-

Space Group and Packing: The space group P2₁/c is one of the most common for organic molecules, indicating a centrosymmetric packing arrangement. With Z=4, there is one molecule of the salt in the asymmetric unit.

-

Unit Cell Dimensions: These values define the size and shape of the repeating unit of the crystal lattice. They are crucial for fingerprinting the crystalline form and are used in powder X-ray diffraction for phase identification.

-

Intermolecular Interactions: The most critical analysis involves examining the non-covalent interactions that define the crystal packing. In this salt, the primary interactions would be strong hydrogen bonds between the ammonium group (-NH₃⁺) of the cation and the chloride anion (Cl⁻). Additional weaker interactions, such as C-H···O, C-H···Cl, and halogen bonds (C-Cl···O or C-Cl···Cl), would further stabilize the three-dimensional architecture. Understanding this network is key to explaining the salt's physical properties.

Visualization: Hypothetical Hydrogen Bonding Network

Caption: Potential hydrogen bonding between the cation and chloride anions.

Conclusion

This guide has outlined the complete, end-to-end scientific process for determining the crystal structure of 3,5-Dichloro-4-fluorophenacylamine salts. By integrating synthetic chemistry, systematic crystallization screening, and the powerful analytical technique of single-crystal X-ray diffraction, researchers can obtain unambiguous structural information. This data is not merely an academic endpoint; it is a cornerstone of rational drug design and development, providing the fundamental knowledge required to select and develop a drug candidate with optimal solid-state properties for safety, efficacy, and manufacturability.

References

-

Introduction to Powder Crystallographic Information File (CIF). (n.d.). CCP14: The UK Collaborative Computational Project Number 14, for Single Crystal and Powder Diffraction. Retrieved from [Link]

-

A high throughput screening method for the nano-crystallization of salts of organic cations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

CIF info. (n.d.). American Mineralogist. Retrieved from [Link]

-

A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

CIF (Crystallographic Information Framework). (n.d.). Research Data Alliance. Retrieved from [Link]

-

Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

-

Trask, A. V., Haynes, D. A., Motherwell, W. D. S., & Jones, W. (2005). Screening for crystalline salts via mechanochemistry. Chemical Communications, (48), 5984-5986. DOI:10.1039/B512626F. Retrieved from [Link]

-

Salt Screening with the Crystal16. (2021, November 8). Technobis Crystallization Systems. Retrieved from [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Polymorph Salt Co-Crystal Solid Form Screening and Selection Services. (2026, January 28). Crystal Pharmatech. Retrieved from [Link]

-

Structural analysis of low melting organic salts: perspectives on ionic liquids. (n.d.). Dalton Transactions. Retrieved from [Link]

-

Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved from [Link]

-

Harnessing the power of single crystal X-ray diffraction. (2023, July 5). Veranova. Retrieved from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

- Process for the preparation of alpha-aminoketone salts. (n.d.). Google Patents.

-

Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. (2025, August 9). ResearchGate. Retrieved from [Link]

- Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+)-alpha-phenylethylamine. (n.d.). Google Patents.

-

Cruz-Cabeza, A. J., & Bernstein, J. (2018). Survey and analysis of crystal polymorphism in organic structures. IUCrJ, 5(1), 1-13. Retrieved from [Link]

-

Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. (2018, March 7). CONICET. Retrieved from [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. DOI:10.1039/C3CS60279F. Retrieved from [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2018, July 25). Google Patents.

-

Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. (2024, October 29). MDPI. Retrieved from [Link]

-

Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. (2025, September 16). MDPI. Retrieved from [Link]

-

Synthesis and evaluation of 5,7-dichloro-4-(3-{4-[4-(2-[F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido). (n.d.). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

- Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound. (n.d.). Google Patents.

-

ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. (2026, January 20). ResearchGate. Retrieved from [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. Screening for crystalline salts via mechanochemistry - Chemical Communications (RSC Publishing) DOI:10.1039/B512626F [pubs.rsc.org]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Survey and analysis of crystal polymorphism in organic structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 12. American Mineralogist [minsocam.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 15. iucr.org [iucr.org]

Thermodynamic stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3,5-Dichloro-4-fluorophenacylamine hydrochloride (CAS: 1823925-51-4), a halogenated phenacylamine derivative of interest in pharmaceutical development.[1] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[2] This document, written from the perspective of a Senior Application Scientist, outlines an integrated strategy encompassing physicochemical characterization, advanced thermal analysis, and systematic forced degradation studies as mandated by the International Conference on Harmonisation (ICH) guidelines.[3] We detail robust, self-validating protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a suite of stress-testing conditions (hydrolytic, oxidative, photolytic, and thermal). Furthermore, we describe the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and the identification of its degradation products. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to de-risk development, guide formulation strategies, and ensure regulatory compliance.

Introduction and Strategic Overview

Profile of 3,5-Dichloro-4-fluorophenacylamine hydrochloride

3,5-Dichloro-4-fluorophenacylamine hydrochloride is a substituted aromatic ketone with the molecular formula C₈H₇Cl₃FNO and a molecular weight of 258.5 g/mol .[1] Its structure, featuring a halogenated phenyl ring, a ketone, and a primary amine hydrochloride, presents several potential sites for chemical degradation. The electron-withdrawing nature of the chlorine and fluorine substituents can significantly influence the reactivity of the aromatic ring and adjacent functional groups. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent amine; however, its behavior under various stress conditions must be empirically determined.[4]

The Imperative of Stability Testing in Drug Development

Stability testing is a non-negotiable component of pharmaceutical development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance under conditions more severe than standard accelerated stability studies.[3] The objectives of these studies are multi-fold: to identify likely degradation products, to establish degradation pathways, to determine the intrinsic stability of the molecule, and, critically, to develop and validate stability-indicating analytical methods capable of separating degradants from the parent API.[3]

Physicochemical Characterization

A foundational understanding of the molecule's basic properties is the first step in any stability program.

| Property | Value | Source |

| CAS Number | 1823925-51-4 | [1] |

| Molecular Formula | C₈H₇Cl₃FNO | [1] |

| Molecular Weight | 258.5 g/mol | [1] |

| Predicted Stability Liabilities | - Hydrolysis: The α-aminoketone structure may be susceptible to cleavage under acidic or basic conditions. - Photolysis: Aromatic rings and halogenated compounds are known to be sensitive to photolytic degradation.[5] - Oxidation: The amine group can be a target for oxidative processes. | N/A |

Thermal Analysis: Assessing Intrinsic Stability

Thermal analysis provides a rapid assessment of the solid-state stability of the API, identifying key transition temperatures for melting, decomposition, and desolvation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, a key indicator of purity, and to detect exothermic decomposition events that signify thermal instability.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3,5-Dichloro-4-fluorophenacylamine hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, while any sharp exothermic events indicate decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time.[6] It is essential for identifying the temperature at which the compound begins to decompose, indicated by a significant mass loss.[6]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.[6]

Integrated Thermal Analysis Workflow

Caption: Application of stress conditions to the API.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the API from its degradation products and any excipients. [2]

Experimental Protocol: RP-HPLC Method Development

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for separating moderately polar to non-polar compounds. The halogenated aromatic nature of the target molecule makes it an ideal candidate for separation on a C18 stationary phase. A gradient elution is proposed to ensure adequate separation of the parent peak from potentially more polar or non-polar degradants.

Hypothetical HPLC Parameters:

| Parameter | Condition | Justification |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Standard for resolving aromatic compounds and their impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated and sharpens peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound from the C18 column. |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration) | A gradient is essential to elute a wide range of potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 254 nm | The aromatic ring structure is expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

Structure Elucidation via LC-MS/MS

Once degradation is confirmed by HPLC, the same or a similar chromatographic method can be coupled to a mass spectrometer (LC-MS/MS) to identify the degradation products. By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, and by analyzing fragmentation patterns, the structures of the impurities can be elucidated. [7][8]

Analytical Workflow for Stability Assessment

Caption: Integrated analytical workflow for stability sample analysis.

Conclusion and Strategic Implications

The comprehensive stability assessment of 3,5-Dichloro-4-fluorophenacylamine hydrochloride requires an integrated, multi-faceted approach. By combining thermal analysis with a systematic forced degradation program, researchers can build a complete picture of the molecule's intrinsic stability. The data generated from these studies are not merely for regulatory submission; they are fundamental to the entire drug development process. Understanding the degradation pathways allows for the rational design of stable formulations, the selection of appropriate packaging to protect against light or moisture, and the establishment of appropriate storage conditions and shelf-life. [3][5]This proactive, science-driven approach ultimately ensures the development of a safe, effective, and stable pharmaceutical product.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.

- 3,5-Dichloro-4-fluorophenacylamine hydrochloride - Synquest Labs.

- Force Degradation for Pharmaceuticals: A Review - IJSDR.

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.

- Analytical Method Summaries. (2023, December 10).

- molbank - DORAS | DCU Research Repository. (2024, February 4).

- Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives - Benchchem.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29).

- Analytical Methods - OPUS. (2025, August 28).

- 3,5-dichloro-2-(4-fluorophenyl)-benzaldehyde - ChemSynthesis. (2025, May 20).

- Thermal Stability of Drugs - NETZSCH Analyzing & Testing. (2020, March 5).

- 3,5-Dichloro-4-fluoroaniline.

- Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed.

- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem.

Sources

- 1. CAS 1823925-51-4 | 4656-7-57 | MDL MFCD28040515 | 3,5-Dichloro-4-fluorophenacylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. pharmainfo.in [pharmainfo.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination of 3,5-Dichloro-4-fluorophenacylamine for the Synthesis of Novel Amine Derivatives

Introduction

3,5-Dichloro-4-fluorophenacylamine and its N-substituted derivatives are pivotal structural motifs in contemporary medicinal chemistry. The unique substitution pattern of electron-withdrawing halogen atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Reductive amination stands out as a robust and versatile method for the N-alkylation of primary amines, offering a more controlled and efficient alternative to direct alkylation, which often suffers from over-alkylation.[1][2] This application note provides a comprehensive guide to the reductive amination of 3,5-dichloro-4-fluorophenacylamine, detailing reaction conditions, protocols, and critical considerations for researchers, scientists, and drug development professionals.

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3] This one-pot synthesis is highly valued for its efficiency and broad substrate scope.[4] For halogenated substrates such as 3,5-dichloro-4-fluorophenacylamine, careful selection of the reducing agent and reaction conditions is crucial to achieve high yields and chemoselectivity, avoiding undesirable side reactions like dehalogenation.

Mechanism of Reductive Amination

The reductive amination process can be conceptually divided into two key stages: the formation of an imine/iminium ion and its subsequent reduction.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,5-dichloro-4-fluorophenacylamine) on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine intermediate. In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. The general mechanism is believed to start with the nucleophilic addition of the amine to the carbonyl group, which may or may not be catalyzed, to form a hemiaminal adduct that then eliminates water.[5]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary or tertiary amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the imine/iminium ion intermediate.[1]

Figure 1: General workflow of a one-pot reductive amination reaction.

Recommended Reagents and Solvents

The success of the reductive amination of 3,5-dichloro-4-fluorophenacylamine hinges on the appropriate selection of reagents and solvents.

Reducing Agents

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations due to its mildness, high selectivity for imines over carbonyls, and a favorable safety profile compared to other borohydride reagents.[4][6] STAB is particularly effective in aprotic solvents.[4][7]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, NaBH₃CN, is effective but is highly toxic and can generate hydrogen cyanide, requiring careful handling.[8] It is typically used in protic solvents like methanol.

-

Sodium Borohydride (NaBH₄): A less selective reagent that can reduce both imines and carbonyls. Its use requires a two-step approach where the imine is pre-formed before the addition of NaBH₄.[9]

-

Catalytic Hydrogenation (H₂/Catalyst): This method can be highly efficient but poses a risk of dehalogenation with substrates containing chloro, bromo, or iodo substituents, especially with palladium catalysts.[5][10]

For 3,5-dichloro-4-fluorophenacylamine, sodium triacetoxyborohydride (STAB) is the most recommended reducing agent to minimize the risk of dehalogenation and ensure high chemoselectivity.

Solvents

The choice of solvent is often dictated by the chosen reducing agent.

-

For STAB: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dioxane are preferred as STAB is water-sensitive.[4][7]

-

For NaBH₃CN and NaBH₄: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[7]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 3,5-dichloro-4-fluorophenacylamine. Optimization may be required based on the specific aldehyde or ketone used.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is generally high-yielding and tolerates a wide range of functional groups.[11]

Materials:

-

3,5-Dichloro-4-fluorophenacylamine

-

Aldehyde or Ketone (1.1 - 1.5 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Optional: Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dichloro-4-fluorophenacylamine (1.0 eq) in DCM or DCE (0.1-0.2 M), add the aldehyde or ketone (1.1-1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when the carbonyl compound is particularly susceptible to reduction by milder reagents.

Materials:

-

3,5-Dichloro-4-fluorophenacylamine

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄) (1.5 - 2.0 equivalents)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3,5-dichloro-4-fluorophenacylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in methanol (0.1-0.2 M).

-

Stir the mixture at room temperature for 1-4 hours to allow for complete imine formation. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation from aldehydes without the need for dehydrating agents.[11]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise. Caution: Vigorous gas evolution (hydrogen) will occur.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary and Comparison

| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Procedure | One-pot | Stepwise (Imine pre-formation) |

| Typical Solvents | DCM, DCE, THF[4][7] | MeOH, EtOH[7] |

| Selectivity | High for imine over carbonyl[4][11] | Lower, can reduce carbonyl[7] |

| Advantages | High functional group tolerance, safer byproducts[6] | Cost-effective reagent |

| Disadvantages | More expensive, water-sensitive[4] | Risk of carbonyl reduction, requires careful addition |

Troubleshooting and Considerations

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (mild heating, e.g., 40 °C). The addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation.[11]

-

Side Reactions (Dehalogenation): While less common with borohydride reagents, dehalogenation can be a concern, especially with more reactive aromatic halides or if trace metal impurities are present. If dehalogenation is observed, ensure the use of high-purity reagents and solvents. Avoid catalytic hydrogenation methods.

-

Purification: The final amine product may retain some basicity. During silica gel chromatography, it may be necessary to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve recovery.

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of N-substituted derivatives of 3,5-dichloro-4-fluorophenacylamine. The use of sodium triacetoxyborohydride in a one-pot procedure is generally the most reliable and efficient approach, offering excellent chemoselectivity and functional group tolerance. By carefully selecting the reaction conditions and following the detailed protocols provided, researchers can effectively synthesize a diverse library of novel amine compounds for applications in drug discovery and development.

References

-

Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Retrieved February 19, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved February 19, 2026, from [Link]

- US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents. (n.d.).

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved February 19, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

-

Application Note – Reductive Amination. (n.d.). Retrieved February 19, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

-

Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Retrieved February 19, 2026, from [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved February 19, 2026, from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved February 19, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]

- 6. Sodium Triacetoxyborohydride [merckmillipore.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Photoaffinity Labeling with 3,5-Dichloro-4-fluorophenacylamine Hydrochloride